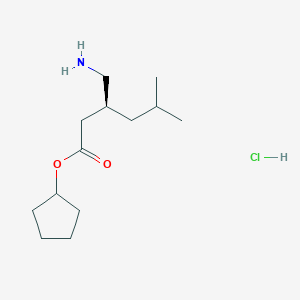

cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Description

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a chiral organic compound characterized by a hexanoate backbone esterified with a cyclopentyl group. The (3S) stereochemistry at the aminomethyl position and the 5-methyl substituent are critical to its structural and functional properties. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical applications. Notably, this compound is structurally related to pregabalin, a GABA analog used in neuropathic pain treatment, and is hypothesized to act as a prodrug or derivative with optimized pharmacokinetics .

Properties

IUPAC Name |

cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2.ClH/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12;/h10-12H,3-9,14H2,1-2H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVMJXYLKUGZQO-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC1CCCC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC1CCCC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor containing the cyclopentyl group and a hexanoic acid derivative. The synthesis typically requires the following steps:

Formation of the starting ester: : Using a cyclopentanol derivative and a hexanoic acid derivative, an esterification reaction is performed.

Reduction and functionalization: : The ester undergoes reduction to form the corresponding alcohol, which is then functionalized to introduce the aminomethyl group.

Introduction of the hydrochloride: : Finally, the compound is reacted with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial production often involves optimized catalytic processes to increase yield and purity, utilizing highly controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, often transforming the aminomethyl group or the cyclopentyl ring.

Reduction: : It can be reduced at various points in its structure, typically affecting the cyclopentyl or hexanoate portions.

Substitution: : Common in synthetic modifications, substitution reactions usually occur at the aminomethyl group or cyclopentyl ring.

Common Reagents and Conditions

Oxidizing agents: : Such as KMnO₄ or H₂O₂.

Reducing agents: : Including NaBH₄ or LiAlH₄.

Substitution conditions: : Often involve halides like Cl₂ or Br₂ under specific pH conditions.

Major Products

The primary products from these reactions depend on the pathway, often resulting in derivatives of the original compound with slight structural modifications that enhance or alter its properties.

Scientific Research Applications

Neuropharmacology

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is closely related to gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system. Research indicates that compounds similar to this hydrochloride can modulate GABAergic activity, which may help in the treatment of conditions such as epilepsy and anxiety disorders. The modulation of GABA receptors is crucial for maintaining neuronal excitability and preventing seizures .

Treatment of Cartilage Damage

This compound has been studied for its potential in treating cartilage damage. A related GABA analog has shown promise in preventing or treating conditions associated with cartilage degradation, suggesting that this compound could be beneficial in osteoarthritis and other degenerative joint diseases .

Epilepsy Treatment

A study conducted on animal models demonstrated that administration of GABA analogs similar to this compound resulted in a significant reduction in seizure frequency and severity. The findings indicate its potential as a therapeutic agent for managing epilepsy through enhanced GABAergic transmission .

Cartilage Repair Mechanisms

In another study focusing on cartilage health, researchers found that compounds derived from GABA analogs could effectively stimulate chondrocyte proliferation and matrix synthesis, leading to improved cartilage repair mechanisms. This suggests that this compound may play a role in regenerative medicine, particularly for joint health .

Mechanism of Action

The mechanism by which cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride exerts its effects involves interactions with specific molecular targets. Its aminomethyl group can form bonds with various biological receptors or enzymes, influencing signaling pathways and cellular responses. Pathways include binding to neurotransmitter receptors or inhibiting specific enzymes critical in metabolic pathways.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: Estimated as C₁₂H₂₂ClNO₂ (cyclopentyl ester of (3S)-3-(aminomethyl)-5-methylhexanoic acid + HCl).

- Molecular Weight : ~235.7 g/mol (calculated).

- Purity : Typically ≥95% (based on analogous compounds in ).

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound is compared to esters, cyclic amines, and related derivatives with shared functional groups (aminomethyl, ester, hydrochloride salt).

Functional and Pharmacological Differences

- Ester Group Impact: Cyclopentyl and methyl/ethyl esters differ in lipophilicity, affecting membrane permeability and metabolic stability. Cyclopentyl’s bulkier structure may delay enzymatic hydrolysis, prolonging drug release compared to methyl/ethyl esters .

Stereochemical Considerations :

- Synthetic Routes: Analogous compounds (e.g., methyl 1-(methylamino)cyclopentanecarboxylate HCl) are synthesized via esterification with toluenesulfonate catalysts, followed by HCl salt formation (). Cyclopentyl esters may require tailored conditions due to steric hindrance .

Biological Activity

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a compound derived from the amino acid structure of pregabalin, which is known for its role as an anticonvulsant and in the treatment of neuropathic pain. This compound exhibits significant biological activity, particularly related to its interaction with neurotransmitter systems and potential therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H22ClN

- Molecular Weight : 231.76 g/mol

- IUPAC Name : this compound

The compound features a cyclopentyl group attached to a hexanoic acid derivative, which contributes to its unique pharmacological properties.

This compound primarily acts as a modulator of the gamma-aminobutyric acid (GABA) system. It enhances GABAergic transmission, which is crucial for its anticonvulsant effects. The compound's mechanism involves:

- Inhibition of excitatory neurotransmitter release : By enhancing GABA levels, it reduces neuronal excitability.

- Potential neuroprotective effects : The modulation of GABA receptors may protect against neurodegeneration.

Biological Activity Overview

The biological activities of this compound include:

| Activity | Description |

|---|---|

| Anticonvulsant | Reduces seizure frequency in animal models. |

| Analgesic | Alleviates neuropathic pain through GABA modulation. |

| Neuroprotective | Protects neurons from excitotoxicity in vitro studies. |

| Muscle Relaxant | Induces muscle relaxation by enhancing GABAergic signaling. |

Synthesis Methods

The synthesis of this compound has been documented through various methods, including:

- Condensation Reactions : Using isovaleraldehyde and alkyl cyanoacetate to form intermediates.

- Chiral Auxiliary Techniques : Employing chiral auxiliaries to ensure the desired stereochemistry is achieved with high enantiomeric purity .

Case Study 1: Anticonvulsant Activity

A study demonstrated that this compound significantly reduced seizure activity in rodent models. The compound was administered at varying doses, showing dose-dependent efficacy in seizure reduction, comparable to existing anticonvulsants like pregabalin .

Case Study 2: Analgesic Effects

Research on neuropathic pain models indicated that this compound effectively alleviated pain symptoms by enhancing GABAergic transmission. The results suggested that it could be a viable alternative or adjunct therapy for patients with chronic pain conditions .

Case Study 3: Neuroprotection

In vitro studies highlighted the neuroprotective properties of this compound against glutamate-induced excitotoxicity in neuronal cultures. The compound demonstrated a significant reduction in cell death, indicating its potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the purity and structural identity of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and functional groups (e.g., cyclopentyl ester, aminomethyl group).

- High-Performance Liquid Chromatography (HPLC) : Employ chiral stationary phases to verify enantiomeric purity (>95% as per ).

- Mass Spectrometry (MS) : Confirm molecular weight (188.61 g/mol) via electrospray ionization (ESI-MS) .

- Data Table :

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 188.61 g/mol |

| Purity | 95% |

| CAS Number | EN300-736817 |

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

- Methodology :

- Chiral Catalysis : Use enantioselective catalysts to preserve the (3S)-configuration during aminomethyl group formation.

- Stepwise Monitoring : Track intermediates via thin-layer chromatography (TLC) and adjust reaction conditions (e.g., temperature, solvent polarity) to minimize side products.

- Purification : Apply recrystallization or preparative HPLC to isolate high-purity product .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between computational predictions and empirical data for the compound’s receptor binding affinity?

- Methodology :

- Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvent effects and flexible binding pockets.

- Surface Plasmon Resonance (SPR) : Validate binding kinetics (e.g., ) under physiological pH and temperature.

- Control Experiments : Compare results with structurally analogous compounds (e.g., ethyl 3-amino-5-methylhexanoate hydrochloride in ) to identify steric or electronic influences .

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 1–4 weeks.

- Analytical Tools : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the cyclopentyl ester or oxidation of the aminomethyl group).

- Pharmacopeial Compliance : Follow ICH Q1A guidelines for accelerated stability testing .

Q. What in vitro models are suitable for assessing metabolic pathways in hepatic microsomes?

- Methodology :

- Microsomal Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors.

- Metabolite Profiling : Detect phase I metabolites (e.g., hydroxylation, deamination) via LC-MS/MS.

- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Data Contradiction Analysis

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

- Methodology :

- Solubility Screening : Use shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol).

- Particle Size Analysis : Reduce particle size via micronization to enhance dissolution rates.

- Counterion Screening : Explore alternative salts (e.g., sulfate, citrate) to improve aqueous solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.